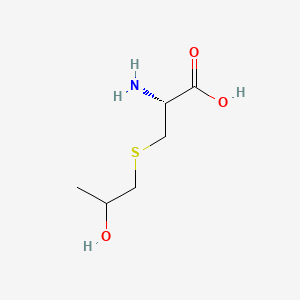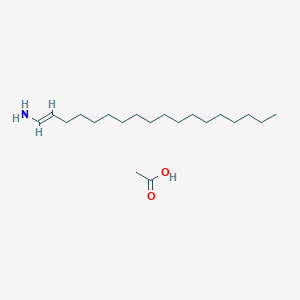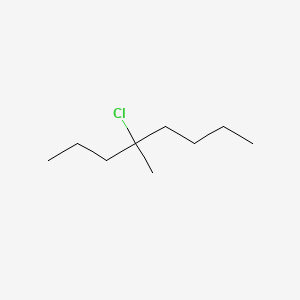
4-Chloro-4-methyloctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4-methyloctane is an organic compound with the molecular formula C9H19Cl. It is a branched alkane with a chlorine atom and a methyl group attached to the fourth carbon of the octane chain. This compound is part of the alkyl halides family, which are known for their reactivity and usefulness in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-4-methyloctane can be synthesized through several methods, including:
Halogenation of Alkanes: One common method involves the free radical chlorination of 4-methyloctane. This reaction typically requires ultraviolet light or heat to initiate the formation of chlorine radicals, which then react with the 4-methyloctane to form this compound.
Grignard Reaction: Another method involves the reaction of 4-methyl-1-octanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to replace the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out in reactors equipped with UV light sources or heating elements to ensure efficient radical formation and reaction completion.
化学反应分析
Types of Reactions
4-Chloro-4-methyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of 4-methyl-1-octene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in non-polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 4-methyl-1-octene.
科学研究应用
4-Chloro-4-methyloctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: This compound can be used in the development of new drugs and medicinal compounds.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-chloro-4-methyloctane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon or the base to abstract a proton, leading to the formation of alkenes.
相似化合物的比较
Similar Compounds
4-Bromo-4-methyloctane: Similar in structure but with a bromine atom instead of chlorine. It has different reactivity due to the larger size and lower electronegativity of bromine.
4-Chloro-4-methylheptane: Similar structure but with one less carbon in the chain, leading to different physical properties and reactivity.
Uniqueness
4-Chloro-4-methyloctane is unique due to its specific branching and the presence of a chlorine atom, which imparts distinct reactivity patterns compared to its analogs. The position of the chlorine and methyl groups on the carbon chain influences its chemical behavior and applications in synthesis.
属性
CAS 编号 |
36903-89-6 |
|---|---|
分子式 |
C9H19Cl |
分子量 |
162.70 g/mol |
IUPAC 名称 |
4-chloro-4-methyloctane |
InChI |
InChI=1S/C9H19Cl/c1-4-6-8-9(3,10)7-5-2/h4-8H2,1-3H3 |
InChI 键 |
UFUKXCKHTRKNJD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(CCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



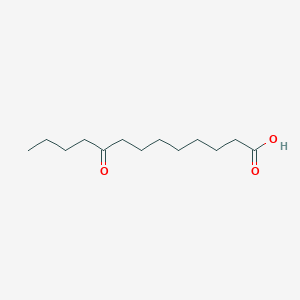
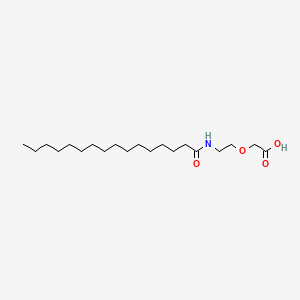

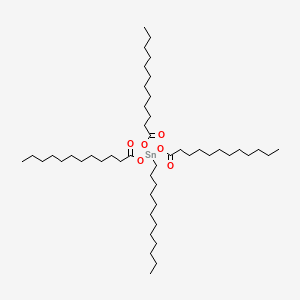
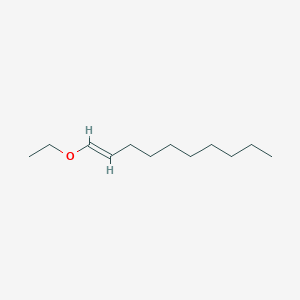
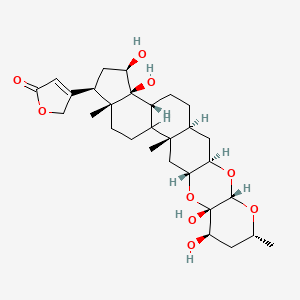
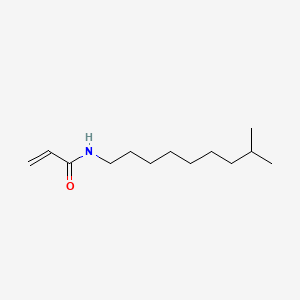
arsanium bromide](/img/structure/B15176074.png)


